molecular formula C9H16FNO5S B6208976 tert-butyl 3-(fluorosulfonyl)-4-hydroxypyrrolidine-1-carboxylate CAS No. 2703775-21-5

tert-butyl 3-(fluorosulfonyl)-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B6208976
CAS No.: 2703775-21-5
M. Wt: 269.3
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Description

Tert-butyl 3-(fluorosulfonyl)-4-hydroxypyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a fluorosulfonyl group, and a hydroxypyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(fluorosulfonyl)-4-hydroxypyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is to begin with the synthesis of the pyrrolidine ring, followed by the introduction of the hydroxyl and fluorosulfonyl groups. The tert-butyl group is often introduced via tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction conditions usually involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(fluorosulfonyl)-4-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The fluorosulfonyl group can be reduced to a sulfonamide.

    Substitution: The fluorosulfonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the fluorosulfonyl group results in a sulfonamide.

Scientific Research Applications

Tert-butyl 3-(fluorosulfonyl)-4-hydroxypyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-(fluorosulfonyl)-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The fluorosulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-hydroxy-1-pyrrolidinecarboxylate: Lacks the fluorosulfonyl group, making it less reactive.

    Tert-butyl 3-(chlorosulfonyl)-4-hydroxypyrrolidine-1-carboxylate: Similar structure but with a chlorosulfonyl group instead of a fluorosulfonyl group.

Uniqueness

Tert-butyl 3-(fluorosulfonyl)-4-hydroxypyrrolidine-1-carboxylate is unique due to the presence of the fluorosulfonyl group, which imparts distinct reactivity and interaction capabilities compared to its analogs. This makes it particularly valuable in applications requiring strong and specific interactions with biological targets.

Properties

CAS No.

2703775-21-5

Molecular Formula

C9H16FNO5S

Molecular Weight

269.3

Purity

95

Origin of Product

United States

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